ent-卡林多-13C,d2 盐酸盐

描述

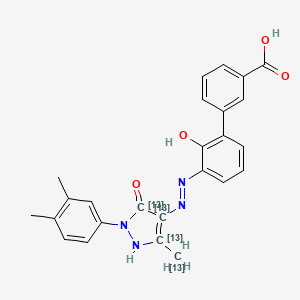

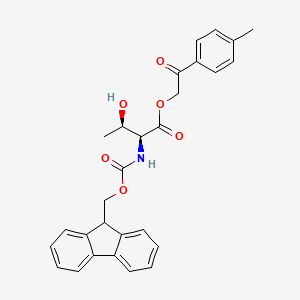

Ent-Calindol-13C,d2 Hydrochloride is the labelled analogue of ent-Calindol . It is a new calcimimetic acting at the calcium sensing receptor . It is also a positive allosteric modulator of the human Ca2+ receptor.

Molecular Structure Analysis

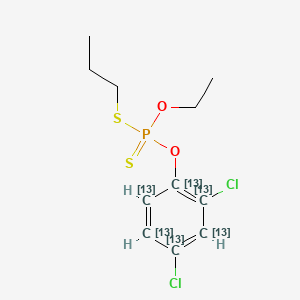

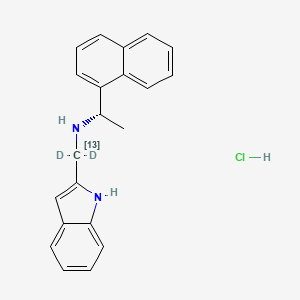

The molecular formula of ent-Calindol-13C,d2 Hydrochloride is C20[13C]H19D2ClN2 . The molecular weight is 339.86 .Physical And Chemical Properties Analysis

The molecular weight of ent-Calindol-13C,d2 Hydrochloride is 339.86 . It appears as a light tan solid . It is soluble in chloroform and methanol . The melting point is between 202-204°C (dec.) .科学研究应用

1. 在水凝胶薄膜的合成和表征中的应用

Mali、Dhawale 和 Dias (2017 年) 在"国际生物大分子杂志"上发表的一项研究重点介绍了 13C 核磁共振 (13C NMR) 光谱在柠檬酸交联羧甲基罗望子胶 (CMTG) 水凝胶薄膜的合成和表征中的应用。13C NMR 的加入对于确认水凝胶薄膜中酯交联的形成至关重要,这在受控药物释放和生物相容性方面具有意义 (Mali、Dhawale 和 Dias,2017 年).

2. 在二萜类配合物研究中

Fernandez-Gadea、Jimeno 和 Rodriguez (1984 年) 在"磁共振化学"中使用 13C NMR 对羟基化 ent-考兰二萜类与硼酸的络合进行了研究。这项研究证明了 13C NMR 在揭示显着的化学位移变化和信号展宽方面的效用,有助于复杂二萜类的结构分配 (Fernandez-Gadea、Jimeno 和 Rodriguez,1984 年).

3. 研究抗抑郁药的分子动力学

Casarotto、Craik 和 Munro (1990 年) 在"磁共振化学"中的一项研究利用 13C NMR 研究了三环类抗抑郁药在各种溶剂中的分子动力学。这项研究对于了解这些化合物在不同环境中的行为非常重要,突出了 13C NMR 在药物研究中的作用 (Casarotto、Craik 和 Munro,1990 年).

4. 在平滑肌松弛化合物中的应用

Rojas、Cruz、Ponce-Monter 和 Mata (1996 年) 在"植物医学"中从 Dodonaea viscosa 中鉴定了平滑肌松弛化合物,其中分离出了 ent-15、16-环氧-9 alpha H-labda-13(16)14-二烯-3 beta、8 alpha-二醇等化合物。这一发现对于药理学应用至关重要,其中 13C NMR 在结构阐明中发挥了关键作用 (Rojas、Cruz、Ponce-Monter 和 Mata,1996 年).

5. 二萜类的分离和结构阐明

Hashimoto、Nakamura、Tori、Takaoka 和 Asakawa (1995 年) 在"植物化学"中从地钱 Heteroscyphus planus 中分离出新的二萜类,包括 ent-克莱罗丹型二萜类。13C NMR 在确定它们的绝对立体结构中发挥了重要作用,突出了其在天然产物化学中的重要性 (Hashimoto 等人,1995 年).

作用机制

Target of Action

The primary target of ent-Calindol-13C,d2 Hydrochloride is the calcium sensing receptor (CaSR) . The CaSR plays a crucial role in maintaining calcium homeostasis in the body by sensing changes in extracellular calcium levels and triggering appropriate responses .

Mode of Action

ent-Calindol-13C,d2 Hydrochloride acts as a calcimimetic . It is a positive allosteric modulator of the human CaSR . This means it enhances the receptor’s response to calcium, leading to increased sensitivity to changes in extracellular calcium levels . It can activate an extracellular ligand-binding domain-deleted Rhodopsin-like seven-transmembrane structure in the absence of Ca2+ .

生化分析

Biochemical Properties

ent-Calindol-13C,d2 Hydrochloride plays a significant role in biochemical reactions by modulating the activity of the calcium-sensing receptor. This receptor is crucial for maintaining calcium homeostasis in the body. The compound interacts with various enzymes, proteins, and other biomolecules involved in calcium signaling. For instance, it binds to the calcium-sensing receptor and enhances its sensitivity to extracellular calcium ions. This interaction leads to the activation of downstream signaling pathways that regulate calcium levels in cells .

Cellular Effects

ent-Calindol-13C,d2 Hydrochloride influences various types of cells and cellular processes by modulating calcium signaling pathways. It affects cell function by altering cell signaling, gene expression, and cellular metabolism. For example, the compound can enhance the release of calcium from intracellular stores, leading to increased intracellular calcium levels. This, in turn, can activate various calcium-dependent enzymes and proteins, influencing processes such as muscle contraction, neurotransmitter release, and gene transcription .

Molecular Mechanism

The molecular mechanism of ent-Calindol-13C,d2 Hydrochloride involves its binding to the calcium-sensing receptor, which is a G-protein-coupled receptor. Upon binding, the compound acts as a positive allosteric modulator, increasing the receptor’s sensitivity to extracellular calcium ions. This leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol. These second messengers then trigger the release of calcium from intracellular stores and activate protein kinase C, leading to various cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ent-Calindol-13C,d2 Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to sustained changes in calcium signaling and cellular responses .

Dosage Effects in Animal Models

The effects of ent-Calindol-13C,d2 Hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance calcium signaling without causing significant adverse effects. At high doses, it may lead to toxic effects, such as disrupted calcium homeostasis and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular responses .

Metabolic Pathways

ent-Calindol-13C,d2 Hydrochloride is involved in metabolic pathways related to calcium signaling. It interacts with enzymes and cofactors that regulate calcium levels in cells. The compound can affect metabolic flux and metabolite levels by modulating the activity of the calcium-sensing receptor and related signaling pathways. This can lead to changes in the production and utilization of metabolites involved in calcium homeostasis .

Transport and Distribution

The transport and distribution of ent-Calindol-13C,d2 Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

ent-Calindol-13C,d2 Hydrochloride is localized to specific subcellular compartments, where it exerts its effects on calcium signaling. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the endoplasmic reticulum or mitochondria. This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules involved in calcium homeostasis .

属性

IUPAC Name |

(1S)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m0./s1/i14+1D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XKBPQDPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@@H](C)C3=CC=CC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。